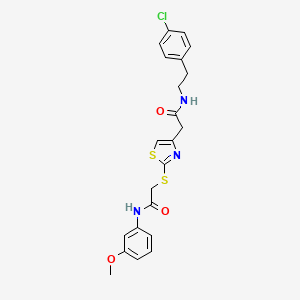
N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: is a complex organic compound that features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-chlorophenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
科学研究应用
Chemistry
In organic synthesis, N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be used as a building block for more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.
Industry
In material science, the compound could be used in the development of new materials with unique properties.
作用机制
The mechanism by which N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenethyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- N-(4-chlorophenethyl)-2-(2-((2-((3-methylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Uniqueness
The presence of the methoxy group in N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may confer unique electronic and steric properties, affecting its reactivity and interactions compared to similar compounds.
生物活性
N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its synthesis, biological activity, and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Attachment of the Methoxyphenyl Group : Introduced through a nucleophilic substitution reaction.
- Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine.
Biological Activity
Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. Its structural components suggest potential interactions with various molecular targets, including enzymes and receptors.
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that it may modulate enzyme or receptor activity through specific binding interactions.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that thiazole derivatives can inhibit tumor growth in various cancer models.
- Antimicrobial Properties : Research has shown that thiazole-containing compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating that modifications to the structure could enhance efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 468.0 g/mol |
| CAS Number | 941961-84-8 |
| Potential Applications | Anticancer, Antimicrobial |
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-29-19-4-2-3-17(11-19)25-21(28)14-31-22-26-18(13-30-22)12-20(27)24-10-9-15-5-7-16(23)8-6-15/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXOFCCKFHTXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














